molecular formula C18H20O5 B14208076 4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate CAS No. 821798-36-1

4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate

Cat. No.: B14208076
CAS No.: 821798-36-1
M. Wt: 316.3 g/mol
InChI Key: LZSQYKXKMYMTLZ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate is an organic compound with the molecular formula C18H20O5 It is known for its unique chemical structure, which includes a methoxyphenyl group and a hydroxybutoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol and 4-hydroxybutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxybutoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenyl 4-(4-hydroxybutoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate involves its interaction with specific molecular targets and pathways. The methoxy and hydroxybutoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The ester linkage may also undergo hydrolysis under physiological conditions, releasing the active components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-(hexadecyloxy)benzoate
  • 4-Methoxyphenyl 4-(3-butenyloxy)benzoate
  • 4-Methoxyphenyl benzoate

Uniqueness

4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and hydroxybutoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

CAS No.

821798-36-1

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(4-methoxyphenyl) 4-(4-hydroxybutoxy)benzoate

InChI

InChI=1S/C18H20O5/c1-21-15-8-10-17(11-9-15)23-18(20)14-4-6-16(7-5-14)22-13-3-2-12-19/h4-11,19H,2-3,12-13H2,1H3

InChI Key

LZSQYKXKMYMTLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCO

Origin of Product

United States

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